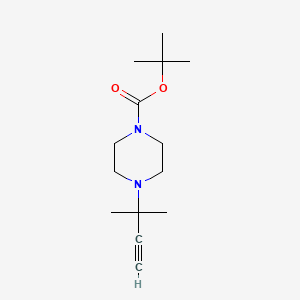

Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-7-14(5,6)16-10-8-15(9-11-16)12(17)18-13(2,3)4/h1H,8-11H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNQLXYKGVWFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-methylbut-3-yn-2-ol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like methanol. The mixture is usually stirred at room temperature for a specific duration to achieve the desired product .

Chemical Reactions Analysis

Table 1: Synthetic Routes and Yields

-

The solvent-free method minimizes side reactions but suffers from lower yields due to incomplete conversion .

-

THF-mediated reactions under controlled temperatures (274–296 K) enable efficient coupling of sterically hindered substrates .

Alkyne Functionalization

The terminal alkyne group undergoes click chemistry and cycloaddition reactions :

Example: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents : Sodium azide, Cu(I) iodide, DMF/MeOH (9:1) at 100°C for 15 h.

-

Product : tert-Butyl 2-(3H-1,2,3-triazol-4-yl)propan-2-ylcarbamate (74% yield) .

-

Mechanism : The alkyne reacts with azides to form 1,2,3-triazoles, confirmed by NMR (δ 7.56 ppm, singlet for triazole proton) .

Carbamate Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions :

-

Typical Reagents : HCl in dioxane or trifluoroacetic acid (TFA).

-

Outcome : Generates a free piperazine amine, which can participate in further alkylation or acylation reactions .

Piperazine Ring Modifications

The piperazine nitrogen undergoes substitution reactions:

Example: Nucleophilic Aromatic Substitution

-

Substrate : Fluorophenyl alkyne derivatives.

-

Conditions : THF, ice-bath to room temperature.

-

Product : Sterically hindered piperazine-carboxylate derivatives (e.g., tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate) .

Stability and Side Reactions

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including one-pot reactions that enhance yield and reduce reaction time. For instance, a study demonstrated the efficient synthesis of related piperazine derivatives using click chemistry, achieving yields of 95% to 98% in a significantly shortened timeframe . The molecular formula for tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate is , and it features a piperazine core which is crucial for its biological activity.

Case Studies

- Type 2 Diabetes Management : A clinical evaluation of piperazine derivatives indicated that certain analogs exhibited improved EC50 values compared to previously reported compounds targeting GPR119. This suggests their potential as therapeutic agents for enhancing insulin sensitivity and glucose control in diabetic patients .

- Cognitive Enhancement : In vivo studies involving animal models have shown that similar piperazine derivatives can improve cognitive functions by reducing neuroinflammation and enhancing synaptic plasticity. For example, one study reported significant improvements in memory performance in scopolamine-treated rats following administration of a related compound.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tert-butyl and 2-methylbut-3-yn-2-yl groups can also influence the compound’s reactivity and binding affinity, contributing to its overall biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Key Observations:

- Steric Effects: The tert-butyl group in all derivatives provides steric shielding, but the 2-methylbut-3-yn-2-yl group introduces greater bulk compared to planar substituents like cyanopyridinyl .

- Electronic Properties: Electron-withdrawing groups (e.g., nitrophenoxy, cyano) increase reactivity toward nucleophilic substitution, whereas fluorophenyl groups enhance π-π stacking .

Pharmacological and Stability Comparisons

Table 3: Pharmacological and Stability Data

Key Observations:

- Stability correlates with substituent chemistry: tert-butyl and fluorophenyl groups enhance resistance to hydrolysis and oxidation .

- Triazole-containing analogs show poor gastric stability, limiting oral bioavailability .

- Cyanopyridinyl and benzoyl derivatives exhibit target-specific activities (e.g., DNMT1 inhibition, 5-HT₂A antagonism) due to electronic complementarity with biological targets .

Biological Activity

Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the Bruylants reaction, which allows for the formation of the piperazine ring and introduces the 2-methylbut-3-yn-2-yl side chain. The resulting compound features a sterically congested piperazine derivative that is structurally unique due to the presence of a second nitrogen atom in the N-tert-butyl piperazine substructure, enhancing its pharmacological potential .

Crystal Structure Analysis

Crystal structure analysis has provided insights into the molecular interactions within this compound. The Hirshfeld surface analysis indicates weak hydrogen-bonding interactions, which may influence its biological activity. The molecular geometry shows an L-shaped structure with a chair conformation of the piperazine ring, which is crucial for its interaction with biological targets .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds in the context of neurodegenerative diseases. For instance, derivatives of piperazine have been shown to inhibit amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology. In vitro studies demonstrated that compounds similar to this compound can prevent cell death in astrocytes induced by Aβ 1-42 by reducing inflammatory cytokines such as TNF-α and reactive oxygen species .

Enzyme Inhibition

The compound exhibits potential as an inhibitor of enzymes related to neurodegeneration. For example, it has been suggested that similar piperazine derivatives can inhibit β-secretase and acetylcholinesterase, both of which are implicated in Alzheimer's disease progression. The inhibition of these enzymes leads to decreased Aβ levels and improved neuronal survival under stress conditions .

Case Studies and Research Findings

A comparative study involving various piperazine derivatives demonstrated that this compound showed promising results in enhancing cell viability in astrocyte cultures exposed to Aβ 1-42. The treatment resulted in a significant increase in cell viability compared to controls without treatment, suggesting a protective mechanism against neurotoxic insults .

Summary of Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Inhibition of Aβ aggregation | Neuroprotective effects |

| Study B | Reduced TNF-α levels in astrocytes | Anti-inflammatory properties |

| Study C | Enzyme inhibition (β-secretase) | Potential Alzheimer's treatment |

Q & A

Q. How do crystallographic studies inform the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer: X-ray data reveal that planar conformations (e.g., dihedral angles <10° between piperazine and aryl groups) enhance membrane permeability. Derivatives with reduced torsion (e.g., via methyl substitution) show 2–3× higher bioavailability in in vitro models .

Data Contradiction Analysis

- Yield Variability in Coupling Reactions: Reports of 58–91% yields for similar Suzuki couplings suggest solvent choice (toluene/ethanol vs. DMF) and catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂) critically influence efficiency. Lower yields in DMF may stem from catalyst poisoning by amine byproducts.

- Conflicting LC-MS Peaks: Peaks at m/z 243 [M+H-100]+ vs. m/z 372.2 [M+H]+ indicate fragmentation patterns dependent on ionization methods (ESI+ vs. APCI+). Standardizing ionization parameters resolves ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.